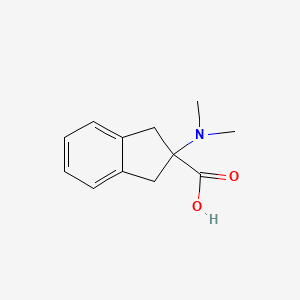

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid

Overview

Description

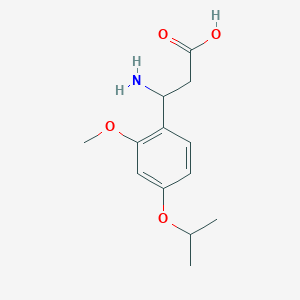

The compound seems to be a derivative of indene carboxylic acid with a dimethylamino group attached. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The dimethylamino group (-N(CH3)2) is a common functional group in organic chemistry, known for its basicity and ability to form stable ammonium salts .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods, including FT-IR, UV–vis, and 1H-NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the dimethylamino group can participate in various reactions due to its basicity. It can form salts with acids, and can also undergo quaternization reactions with alkyl halides .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and acidity can be determined experimentally. For example, 4-Dimethylaminopyridine, a similar compound, has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Scientific Research Applications

Drug and Gene Delivery Systems

This compound has been used in the creation of amphiphilic block copolymers for drug and gene delivery . The copolymers self-associate in aqueous media into nanosized micelles, which can be loaded with drugs and nucleic acids. This allows for the simultaneous delivery of anticancer drugs and DNA, potentially improving cancer therapy .

Antioxidant, Anti-inflammatory, and Anticancer Applications

The compound has been used to form micelles loaded with quercetin , a substance with antioxidant, anti-inflammatory, and anticancer properties . These micelles can then be used to form micelleplexes through electrostatic interactions with DNA .

Controlled Pesticide Release

The compound has been used in the creation of stimuli-responsive chitosan copolymers for controlled pesticide release . These copolymers can encapsulate pesticides and release them in response to changes in pH and temperature .

Photostability and Toxicity Reduction

Microcapsules made from this compound can improve the photostability of pyraclostrobin , a pesticide that is unstable under ultraviolet light . The microcapsules also have lower acute toxicity against aquatic organisms compared to free pyraclostrobin .

Gene Delivery

Due to its positive charge, the compound can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This makes it useful for gene delivery .

Ocular Drug Delivery Systems

The compound has been used to create a crosslinked nanogel loaded with pilocarpine hydrochloride, which can serve as an ocular drug delivery system .

Anticancer Therapy

A thermosensitive and crosslinked nanogel made from this compound has been used as a drug delivery system for doxorubicin , a chemotherapy medication .

Surface Modification of Magnetic Nanoparticles

The compound can be used to modify the surface of magnetic nanoparticles for laccase immobilization , a new strategy in biotechnology .

Mechanism of Action

Target of Action

Compounds with similar structures, such as dimethyltryptamine , have been found to act as agonists at some types of serotonin receptors and antagonists at others .

Mode of Action

Based on its structural similarity to dimethyltryptamine , it may interact with its targets by binding to serotonin receptors, leading to changes in neurotransmission .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds like dimethyltryptamine have been found to be well-absorbed and distributed throughout the body, metabolized, and then eliminated .

Result of Action

Similar compounds have been found to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical compound and the necessary precautions. For example, 4-Dimethylaminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has specific hazard statements such as "Harmful if swallowed" .

Future Directions

properties

IUPAC Name |

2-(dimethylamino)-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)12(11(14)15)7-9-5-3-4-6-10(9)8-12/h3-6H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCUMFJFAWFXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC2=CC=CC=C2C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)

![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)

![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)